![molecular formula C14H20Cl2N2 B2429831 (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride CAS No. 2216750-94-4](/img/structure/B2429831.png)
(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3’-indoline] dihydrochloride” is a chemical compound with a complex structure. It has a molecular formula of C7H13NO . The compound is part of the azabicyclo octane family, which are known for their high density and potential for high detonation properties .
Synthesis Analysis
The synthesis of azabicyclo octanes can be achieved through various methods. One approach involves a solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade . Another method involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for a similar compound, “(1R,3r,5S)-8-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-3-carboxylic acid”, is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-8-4-5-9(11)7-10(6-8)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)/t8-,9+,10+,11? .Chemical Reactions Analysis
The chemical reactions involving azabicyclo octanes can be complex and varied. For instance, a reaction involving 2 H2 and C8H10 can yield C8H14 . The exact reactions that “(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3’-indoline] dihydrochloride” undergoes would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 229.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 35.3±0.3 cm3 .科学的研究の応用
Chemical Synthesis and Molecular Structure
A study by Mandzhulo et al. (2016) focused on the chemical synthesis of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, closely related to the compound of interest, highlighting the methodologies involved in synthesizing such complex molecules and the potential for creating derivatives for various applications (Mandzhulo, 2016). Another study by Manjunath et al. (2011) provided insights into the molecular structure of a related compound, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, emphasizing its crystalline structure and hydrogen bonding patterns (Manjunath, 2011).
Pharmacological Research and Receptor Studies
Zhang et al. (2014) designed a radiotracer, [(3)H]PF-7191, based on the 8-azaspiro[bicyclo[3.2.1]octane] scaffold, which showed promise for in vivo receptor occupancy measurements and could potentially be used for PET imaging in higher species, indicating the compound's relevance in neurological studies (Zhang, 2014). In the context of cancer research, Basappa et al. (2009) explored the anti-tumor and anti-angiogenic activities of novel hydantoin derivatives, closely related to the compound of interest, revealing their potential in cancer therapy and angiogenesis inhibition (Basappa, 2009).
Medicinal Chemistry and Drug Discovery
Cook et al. (2017) synthesized a series of compounds with the azaspiro[bicyclo[3.2.1]octane] structure, demonstrating their potency for the α7 nicotinic acetylcholine receptor and selectivity over the 5-HT3A receptor, indicating their potential in medicinal chemistry and drug discovery (Cook, 2017).
Diversity-Oriented Synthesis
Wipf et al. (2004) performed a diversity-oriented synthesis of azaspirocycles, showcasing the versatility of the azaspiro[bicyclo[3.2.1]octane] structure in generating a wide array of functionally diverse compounds, which is crucial in drug discovery and chemical biology (Wipf, 2004).
将来の方向性
特性
IUPAC Name |
(1'R,5'S)-spiro[1,2-dihydroindole-3,3'-8-azabicyclo[3.2.1]octane];dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2ClH/c1-2-4-13-12(3-1)14(9-15-13)7-10-5-6-11(8-14)16-10;;/h1-4,10-11,15-16H,5-9H2;2*1H/t10-,11+,14?;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEPVAZKIXSFMB-QJQNDEMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)CNC4=CC=CC=C34.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC3(C[C@@H]1N2)CNC4=CC=CC=C34.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

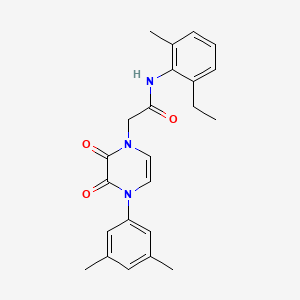
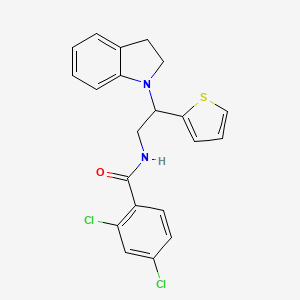
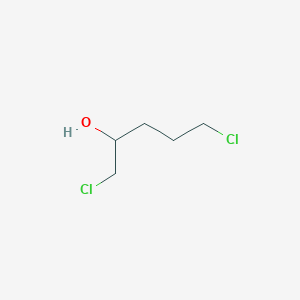
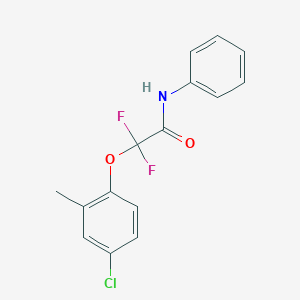
![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2429757.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429758.png)
![Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate](/img/structure/B2429759.png)
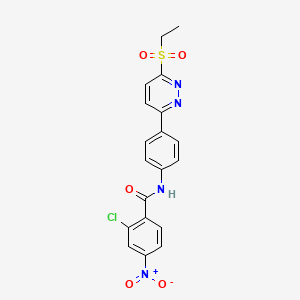
![4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2429763.png)
![N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2429765.png)
![2-Methylsulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2429766.png)


